molecular formula C20H16ClN5O2S B2702496 N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243086-07-8

N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2702496
CAS No.: 1243086-07-8
M. Wt: 425.89
InChI Key: IXMDJOVNZINCHU-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolopyrazine derivative featuring:

  • A 1,2,4-triazolo[4,3-a]pyrazine core with an 8-oxo substituent.
  • A 4-chlorobenzyl group linked via a sulfanyl bridge at position 2.
  • An acetamide moiety at position 2, functionalized with a 4-chlorophenylmethyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c21-15-8-6-14(7-9-15)12-22-17(27)13-29-20-24-23-18-19(28)25(10-11-26(18)20)16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMDJOVNZINCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, and the thioacetamide moiety is added through thiolation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the chlorobenzyl moiety.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Moiety

The acetamide group’s aryl substitutions significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Features/Activity Reference
Target Compound 4-Chlorophenylmethyl C22H20ClN5O3S 469.94 Enhanced lipophilicity due to Cl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Methoxybenzyl C22H20ClN5O3S 469.94 Methoxy group improves solubility
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 2,5-Dimethylphenyl C22H20ClN5O3S 469.94 Methyl groups may enhance metabolic stability

Key Observations :

  • Methoxy groups (e.g., in ) improve aqueous solubility, which could favor oral bioavailability .

Core Structure Modifications

Triazolopyrazine vs. Tetrahydrobenzothieno-Triazolopyrimidine
  • Target Compound : The 1,2,4-triazolo[4,3-a]pyrazine core is planar and aromatic, favoring π-π stacking interactions with biological targets .
  • Analog (10a–c): Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine () has a fused sulfur-containing ring, introducing steric bulk and altering electronic properties. This may reduce CNS penetration but improve kinase selectivity .
8-Oxo vs. 8-Amino Substitutions
  • Target Compound : The 8-oxo group may act as a hydrogen bond acceptor, critical for receptor binding.
  • Compound 55 (C25H28N8O2, MW 472.55) includes a 4-methylpiperazine group, which enhances solubility and may target serotonin receptors .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a triazole core with a sulfur moiety and a chlorophenyl group, which is known to enhance biological activity. The presence of the 8-oxo group is also crucial for its pharmacological effects.

Biological Activity Overview

Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit various anticancer properties. For instance, studies have shown that derivatives of triazolethiones can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . Specifically, modifications to the triazole structure can lead to enhanced cytotoxicity against these cells.

Antimicrobial Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. For example, studies on related triazole derivatives revealed significant antimicrobial effects against various pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes. For instance, some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of MCF-7 and Bel-7402
AntimicrobialEffective against pathogenic bacteria
Enzyme InhibitionAChE inhibition

Study Examples

  • Cytotoxicity Assays : A study evaluating various triazole derivatives found that certain modifications significantly increased cytotoxicity against MCF-7 cells compared to standard treatments .
  • Antimicrobial Testing : Another research highlighted that specific triazole compounds exhibited comparable or superior antibacterial activity compared to established antibiotics like streptomycin .
  • Mechanistic Insights : Molecular docking studies suggested that the compound could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

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